1-(7-Nitro-1H-indol-3-YL)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-nitro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMZEQFBKFBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625317 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-21-6 | |
| Record name | 1-(7-Nitro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Advanced Analytical Methodologies for 1 7 Nitro 1h Indol 3 Yl Ethanone
Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful, non-destructive technique for identifying the functional groups within a molecule. americanpharmaceuticalreview.commdpi.com The spectrum of 1-(7-Nitro-1H-indol-3-YL)ethanone displays characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.
Key functional groups and their typical vibrational frequencies include the N-H stretch of the indole (B1671886) ring, the C=O stretch of the acetyl group, and the symmetric and asymmetric stretches of the nitro (NO₂) group. arxiv.org The N-H stretching vibration for heterocyclic aromatic compounds typically appears in the 3800-3200 cm⁻¹ region. arxiv.org The acetyl group's carbonyl (C=O) stretch is a strong indicator, while the nitro group presents two distinct, strong bands corresponding to its asymmetric and symmetric stretching. Analysis of these bands provides definitive evidence for the presence of these key functional moieties within the molecular structure.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole N-H | ~3400-3300 |
| C=O Stretch | Acetyl C=O | ~1680-1660 |
| N-O Asymmetric Stretch | Nitro NO₂ | ~1550-1500 |
| N-O Symmetric Stretch | Nitro NO₂ | ~1360-1320 |
Note: The exact positions of these bands can be influenced by the sample's physical state and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). youtube.comresearchgate.net
Proton NMR Spectroscopy
In the ¹H NMR spectrum of this compound, each proton produces a signal whose chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constant (J) provide detailed information about its electronic environment and proximity to other protons. The aromatic protons on the indole ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the ring's aromaticity. The chemical shifts are further influenced by the electron-withdrawing effects of the nitro and acetyl groups. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region (δ ~2.5 ppm). The N-H proton of the indole ring often appears as a broad singlet at a very downfield chemical shift.
Carbon-13 NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the acetyl group is typically observed significantly downfield (δ > 190 ppm). The carbons of the aromatic indole ring appear in the δ 110-140 ppm range, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the nitro group (C7) is expected to be significantly deshielded. The methyl carbon of the acetyl group resonates at a much higher field (δ ~20-30 ppm).
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity of protons within the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the placement of the acetyl and nitro groups by showing correlations from the acetyl protons to the C3 carbon of the indole, and from the aromatic protons to neighboring carbons.
The use of these 2D NMR experiments provides a complete and verified assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity and substitution pattern of this compound. nih.govnih.gov
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is an analytical method that determines the concentration or purity of a substance in a sample. mestrelab.comresolvemass.ca Unlike many other analytical techniques, qNMR can provide absolute quantification without the need for calibration curves of the analyte itself, as the signal area is directly proportional to the number of nuclei. resolvemass.caazom.com
The purity of a this compound sample can be accurately determined by dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in an NMR solvent. ox.ac.uk By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the acetyl group) with the integral of a signal from the internal standard, the absolute purity of the compound can be calculated. fujifilm.com This method is valued for its high precision, reliability, and non-destructive nature. resolvemass.caazom.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization.
For this compound (Molecular Formula: C₁₀H₈N₂O₃), the molecular weight is approximately 204.18 g/mol . In an MS experiment, the molecule is ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.
Subsequent fragmentation of the molecular ion provides structural insights. Common fragmentation pathways for aromatic nitro compounds include the loss of neutral molecules like NO, NO₂, and CO. nih.govresearchgate.netcdnsciencepub.com For this compound, characteristic fragmentation could involve:
Loss of the acetyl group (•CH₃CO), leading to a significant fragment ion.
Loss of the nitro group (•NO₂).
Cleavage of the indole ring structure.
Analyzing the resulting fragment ions allows for the reconstruction of the molecule's structure, providing corroborating evidence that complements the data obtained from NMR and IR spectroscopy.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Lost Fragment | Identity of Fragment |
|---|---|---|
| 204 | - | Molecular Ion [M]⁺ |
| 187 | •OH | Loss of hydroxyl radical |
| 174 | NO | Loss of nitric oxide |
| 158 | NO₂ | Loss of nitrogen dioxide |
| 161 | •CH₃CO | Loss of acetyl radical |
Note: The observed fragments and their relative intensities can vary depending on the ionization technique (e.g., ESI, EI) and the collision energy used.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. In the analysis of this compound, the electron beam's high energy (typically 70 eV) would induce fragmentation across the molecule.
Expected Fragmentation Pattern: The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. Aromatic nitro compounds exhibit characteristic fragmentation, often involving the loss of NO2 (46 Da) and NO (30 Da). The acetyl group is prone to α-cleavage, resulting in the loss of a methyl radical (CH3•, 15 Da) to form a stable acylium ion, or the loss of the entire acetyl group (CH3CO•, 43 Da). The indole ring itself can undergo cleavage to produce characteristic ions.
Illustrative Data Table for EI-MS Fragmentation
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 204 | [M]+• | Molecular Ion |
| 189 | [M - CH3]+ | Loss of a methyl radical from the acetyl group |
| 161 | [M - CH3CO]+ | Loss of the acetyl group |
| 158 | [M - NO2]+ | Loss of the nitro group |
| 130 | [M - NO2 - CO]+ | Subsequent loss of carbon monoxide from the [M-NO2]+ ion |
Note: This table is a theoretical representation of expected fragmentation patterns and is not derived from published experimental data for this specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
LC-MS is a powerful technique for separating and identifying compounds in complex mixtures. For this compound, a reversed-phase C18 column would likely be used, with a mobile phase consisting of a mixture of water (often with formic acid to aid ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
In tandem MS (LC-MS/MS), the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a unique spectrum of product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. The selection of specific precursor-to-product ion transitions allows for the confident identification of the analyte even in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. The viability of analyzing this compound by GC-MS would depend on its thermal stability and volatility. Derivatization may be necessary to improve its chromatographic properties. If amenable to GC, the resulting mass spectrum under electron ionization would be similar to that described in the EI-MS section, providing valuable structural information. GC-MS/MS would further enhance selectivity and sensitivity, which is crucial for trace-level detection in various samples.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers significant advantages over conventional LC-MS, including higher resolution, increased sensitivity, and faster analysis times. The use of sub-2 µm particles in the stationary phase allows for more efficient separation. A UHPLC-MS/MS method for this compound would provide a highly sensitive and specific assay, suitable for pharmacokinetic studies or the detection of minute quantities in various samples. The separation would be achieved using a gradient elution on a column such as a C18 or biphenyl (B1667301) phase, coupled with a tandem mass spectrometer for detection.
Illustrative Data Table for a UHPLC-MS/MS Method
| Parameter | Value/Description |
| Chromatographic Column | e.g., Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Flow Rate | e.g., 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 205 |
| Product Ion (Q3) | e.g., m/z 189, m/z 158 (transitions require experimental optimization) |
Note: This table represents typical parameters for a UHPLC-MS/MS method and is not based on a validated method for this specific compound.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS)
DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. The sample is exposed to a stream of heated, metastable gas (typically helium or nitrogen), which ionizes the analyte molecules on the surface. This technique is primarily used for rapid screening. For this compound, DART-MS would likely produce a protonated molecule [M+H]+ at m/z 205. While fragmentation is typically less extensive than in EI-MS, some in-source collision-induced dissociation can be induced to generate fragment ions for structural confirmation.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure. For this compound, the spectrum is expected to be a composite of the electronic transitions associated with the indole ring system, the nitro group, and the acetyl group.
The indole chromophore typically exhibits two main absorption bands. The introduction of a nitro group, a strong electron-withdrawing group, and an acetyl group, which is also electron-withdrawing, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The presence of these auxochromes conjugated to the indole ring system enhances delocalization, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Illustrative Data Table for UV-Vis Spectroscopy
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
| Ethanol | ~220-240 nm | π → π |
| Ethanol | ~270-290 nm | π → π |
| Ethanol | >320 nm | n → π* (due to nitro and carbonyl groups) |
Note: The absorption maxima (λmax) provided are estimations based on the known effects of the functional groups on the indole chromophore and are not from direct experimental measurement of this compound.
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy is a powerful analytical technique that investigates the electronic excited states of molecules. When a molecule, known as a fluorophore, absorbs light, it transitions to an excited state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. uci.edu This value provides the probability that the excited state will be deactivated through fluorescence versus non-radiative pathways like internal conversion or intersystem crossing. uci.edu
While many indole derivatives are known to be fluorescent, the presence of a nitro group (—NO₂) on the indole ring, as in this compound, often leads to significant fluorescence quenching. The 7-nitroindole (B1294693) moiety has been studied for its photocleavable properties, which depend on its specific photophysical characteristics. nih.gov A low fluorescence quantum yield, potentially in the range of 10⁻⁵ to 10⁻⁴, would be expected for this compound. nih.gov
The most common and reliable method for determining ΦF is the comparative method. uci.edu This involves using a well-characterized fluorescent standard with a known quantum yield, such as quinine (B1679958) sulfate. uci.eduupb.ro The procedure involves preparing dilute solutions of both the test compound and the standard in the same solvent to minimize solvatochromic effects.
Key steps in the comparative method include:
Recording the absorption spectra of the test compound and the standard.
Measuring the integrated fluorescence emission intensity of both samples, excited at the same wavelength where their absorbances are closely matched.
Calculating the quantum yield using the gradient method, which involves plotting integrated fluorescence intensity versus absorbance for a series of concentrations. uci.edu
The quantum yield (Φ) is calculated using the following equation:
Where the subscripts X and ST denote the test sample and the standard, respectively, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. uci.edu
Solvatochromism and Molecular Conformation Studies
Solvatochromism refers to the change in the absorption or emission spectrum of a chemical compound when the polarity of the solvent is changed. This phenomenon provides insight into the electronic distribution in the ground and excited states of the molecule. For a compound like this compound, the interaction of the polar nitro group and the carbonyl group with solvents of varying polarity would likely induce noticeable shifts in its UV-Visible absorption and fluorescence emission spectra.
Molecular conformation studies determine the three-dimensional arrangement of atoms in a molecule. The conformation of indole derivatives influences their chemical reactivity and biological interactions. X-ray crystallography is a definitive technique for determining the solid-state structure. For instance, the crystal structure of a complex indole derivative, (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone, revealed specific dihedral angles between the indole, phenyl, and nitrobenzene (B124822) rings, which define its spatial arrangement. nih.gov In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are employed to understand conformational dynamics.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the purification, identification, and quantification of this compound during its synthesis and analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of a wide range of organic compounds, including indole derivatives. evitachem.com It is frequently used to monitor reaction progress, establish purity, and quantify analytes. Commercial suppliers often provide HPLC data for compounds like this compound and its precursors, confirming its utility in quality control. bldpharm.combldpharm.combldpharm.com
A typical HPLC method for this compound would likely employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, and a UV detector for quantification. Method validation is crucial to ensure reliability and is performed by assessing several key parameters. nih.gov
Table 1: Key Parameters for HPLC Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | A correlation coefficient (R²) of ≥ 0.99 is typically required. |
| Accuracy | The closeness of the test results to the true value. nih.gov | Recovery values are often expected to be within 95-105%. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) should be low, often < 5%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov | Consistent results despite minor changes in flow rate, mobile phase composition, etc. nih.gov |
An example of a validated HPLC-UV method for a related indole-thiazole derivative with a nitro substituent demonstrated accuracy between 103.3% and 105.2% and RSD values from 1.69% to 3.58%, showcasing the high quality of data achievable with this technique. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique suitable for volatile and thermally stable compounds. While widely used, its application to this compound may present challenges. The compound's relatively high molecular weight and the presence of a polar N-H group in the indole ring can lead to poor peak shape and require high temperatures, potentially causing degradation. Derivatization of the N-H group could be employed to increase volatility and improve chromatographic performance. When coupled with a mass spectrometer (GC-MS), this technique can provide definitive structural identification of the analyte and any related impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective chromatographic method used extensively in synthetic organic chemistry. who.int It is invaluable for monitoring the progress of chemical reactions, identifying the components of a mixture, and determining the purity of a compound. rsc.orguctm.edu
For indole derivatives, silica (B1680970) gel plates (often Kieselgel 60 F254) are commonly used as the stationary phase. uctm.edu The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.org For example, a reaction to produce (E)-3-(4-Nitrostyryl)-1H-indole was monitored by TLC, and the final product was purified by column chromatography using 2-5% ethyl acetate in petroleum ether as the eluent. rsc.org
Table 2: Applications of TLC in the Analysis of Indole Derivatives
| Application | Purpose | Example |
|---|---|---|
| Reaction Monitoring | To track the consumption of reactants and formation of products over time. rsc.org | Observing the appearance of a new spot corresponding to the desired product. |
| Purity Assessment | To quickly check for the presence of impurities in a sample. uctm.edu | A pure compound should ideally show a single spot on the TLC plate. |
| Solvent System Selection | To determine an appropriate solvent system for purification by column chromatography. | Finding a mobile phase that gives a good separation of spots (Rf ≈ 0.3-0.5). |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption of the sample. nih.gov This technique is particularly useful for the separation and purification of natural products and other complex samples.
The method involves a two-phase solvent system, where the column retains the stationary phase while the mobile phase is pumped through. An HSCCC method was successfully used to separate and purify a moderately hydrophobic impurity, 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, using a two-phase solvent system of hexane-ethyl acetate-methanol-water (5:2:5:2). nih.gov Given its effectiveness for separating compounds with moderate hydrophobicity, HSCCC represents a viable option for the preparative-scale purification of this compound from crude reaction mixtures.
Advanced Sample Preparation and Extraction Methods
The accurate analysis of this compound, particularly from biological or complex environmental samples, necessitates robust and efficient sample preparation. Advanced extraction methods are employed to isolate the target analyte from interfering substances, concentrate it, and present it in a suitable solvent for analysis.
Protein Precipitation and Solid Phase Extraction (SPE)
When analyzing samples from biological origins, such as plasma or serum, the removal of high-molecular-weight proteins is a critical first step to prevent interference and protect analytical instrumentation. nih.gov Protein precipitation is a common and straightforward method to achieve this. researchgate.net It involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol, acetone) or an acid, to the sample. nih.govdicp.ac.cn This process alters the solubility of the proteins, causing them to aggregate and precipitate out of the solution, while the smaller molecule of interest, this compound, remains in the supernatant for subsequent analysis. dicp.ac.cnabcam.com
Following initial cleanup, Solid Phase Extraction (SPE) is a widely used technique for further purification and concentration of the analyte. wiley.comresearchgate.net SPE operates on the principle of partitioning a compound between a solid stationary phase (sorbent) and a liquid phase. wiley.com A study focused on the extraction of other indole metabolites from human urine demonstrated high recoveries (88-113%) using a Sep-Pak® C18 cartridge, which utilizes a non-polar stationary phase. nih.gov This suggests that a similar reversed-phase SPE protocol would be highly effective for isolating the moderately polar this compound from a complex sample matrix. The general procedure involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the target compound with a strong organic solvent. wiley.comnih.gov
Table 1: Illustrative General Protocol for Solid Phase Extraction (SPE)
| Step | Procedure | Purpose |
| 1. Conditioning | Pass a strong organic solvent (e.g., Methanol) through the C18 cartridge. | To wet the stationary phase and activate the functional groups. |
| 2. Equilibration | Pass a solvent similar to the sample matrix (e.g., water or buffer) through the cartridge. | To prepare the sorbent for sample loading. |
| 3. Sample Loading | Load the pre-treated sample (e.g., supernatant after protein precipitation) onto the cartridge. | The analyte of interest binds to the C18 sorbent. |
| 4. Washing | Pass a weak solvent (e.g., 40% methanol in water) through the cartridge. nih.gov | To remove salts and other polar impurities that did not bind strongly. |
| 5. Elution | Pass a small volume of a strong organic solvent (e.g., 100% methanol) through the cartridge. nih.gov | To desorb the analyte from the sorbent and collect the purified, concentrated sample. |
Microwave and Ultrasound-Assisted Extraction Techniques
To accelerate the extraction process, particularly from solid or semi-solid matrices, energy-assisted techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are employed. These "green" technologies offer significant advantages over conventional methods, including reduced extraction times and lower solvent consumption. sapub.orgtandfonline.comnih.gov
Microwave-Assisted Extraction (MAE) utilizes microwave energy to directly heat the solvent and sample matrix. sapub.orgnih.gov The principle is based on the interaction of microwaves with polar molecules, causing rapid heating through dipole rotation and ionic conduction. sapub.org This localized heating increases the kinetic energy of the molecules, enhancing the mass transfer of the target analyte from the sample matrix into the solvent. nih.gov Key parameters that are optimized for efficient extraction include solvent polarity, microwave power, temperature, and extraction time. bioresources.com
Ultrasound-Assisted Extraction (UAE) , also known as sonication, uses high-frequency sound waves (typically 20-100 kHz) to facilitate extraction. zenodo.orgijsssr.com The ultrasonic waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent. nih.gov The collapse of these bubbles generates localized high pressure and temperature, producing microjets that impact the sample surface, disrupt cell structures (if applicable), and enhance solvent penetration and mass transfer. zenodo.orgnih.gov UAE is recognized for its efficiency in extracting heterocyclic compounds. researchgate.netnih.gov
Table 2: Comparison of Advanced Extraction Techniques
| Feature | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Energy Source | Electromagnetic Waves (0.3-300 GHz) sapub.org | Sound Waves (20-100 kHz) zenodo.org |
| Mechanism | Rapid heating via dipole rotation and ionic conduction. sapub.org | Acoustic cavitation, causing micro-jetting and shockwaves. nih.gov |
| Advantages | Very short extraction times, high efficiency, reduced solvent use. tandfonline.comnih.gov | High efficiency, effective for thermolabile compounds, lower operational cost. nih.govnih.gov |
| Key Parameters | Solvent polarity, microwave power, temperature, time. bioresources.com | Frequency, power intensity, temperature, time, solvent properties. |
Ionic Liquid-Based Extraction
Ionic Liquids (ILs) are a class of salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable physicochemical properties. nih.govresearchgate.net They possess several advantages over traditional volatile organic solvents, including negligible vapor pressure, high thermal stability, and excellent solvation ability for a wide range of organic compounds. nih.govnih.gov These characteristics make them highly effective and environmentally benign options for extraction processes. nih.govelsevierpure.com
The extraction mechanism in ILs can be attributed to various intermolecular interactions, such as hydrogen bonding, dipole-dipole, and hydrophobic interactions. nih.gov By carefully selecting the cation and anion combination, an IL can be designed to have a high affinity for a specific target analyte like this compound. ILs can be used in liquid-liquid extraction or combined with other techniques like MAE or UAE to further enhance extraction efficiency. acs.org
Table 3: Key Advantages of Ionic Liquids in Extraction
| Advantage | Description |
| Tunable Properties | The cation and anion can be modified to optimize solubility and selectivity for a target compound. researchgate.net |
| High Solvation Capacity | Excellent ability to dissolve a wide range of organic and inorganic compounds. nih.gov |
| Negligible Volatility | Low vapor pressure reduces air pollution and solvent loss, making them a "green" alternative. nih.gov |
| Thermal Stability | Capable of withstanding high temperatures without degradation, allowing for a wider range of operating conditions. nih.gov |
| Enhanced Selectivity | Can be designed to favor the extraction of specific classes of compounds, such as alkaloids or flavonoids. nih.govacs.org |
Molecularly Imprinted Polymers for Selective Extraction
For highly selective extraction from extremely complex matrices, Molecularly Imprinted Polymers (MIPs) offer an unparalleled level of specificity. mdpi.com MIPs are synthetic polymers engineered to have recognition sites that are complementary in shape, size, and functionality to a target analyte. youtube.comnih.gov
The synthesis process, known as molecular imprinting, involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule—in this case, this compound. mdpi.comnih.gov The functional monomers arrange themselves around the template, and after polymerization, the template is removed, leaving behind specific binding cavities. These cavities can selectively re-bind the target compound with high affinity, similar to an antibody-antigen interaction. youtube.com When used as a sorbent in SPE, the technique is called MISPE (Molecularly Imprinted Solid Phase Extraction), which allows for the exceptional cleanup and enrichment of a target analyte from interfering compounds. mdpi.comyoutube.com
Table 4: General Steps in the Synthesis of a Molecularly Imprinted Polymer (MIP)
| Step | Description |
| 1. Complex Formation | The template molecule (this compound) is mixed with functional monomers, which interact and self-assemble around the template. mdpi.com |
| 2. Polymerization | A cross-linking agent and an initiator are added, and polymerization is induced (e.g., by heat or UV light) to form a rigid, porous polymer matrix. nih.gov |
| 3. Template Removal | The template molecule is extracted from the polymer matrix using a solvent, leaving behind specific recognition cavities. nih.gov |
| 4. Binding and Application | The MIP is now ready for use. It will selectively re-bind the target analyte from a sample solution, making it ideal for MISPE applications. mdpi.com |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a cornerstone technique in chemical characterization, used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This analysis is fundamental for verifying the empirical formula of a newly synthesized compound like this compound and providing a quantitative measure of its purity.
The molecular formula for this compound is C₁₀H₈N₂O₃. Based on the atomic weights of its constituent elements, a theoretical elemental composition can be calculated. An experimental analysis of a synthesized batch is then performed, and the results are compared to these theoretical values. A close correlation between the experimental and theoretical percentages confirms the compound's identity and indicates a high degree of purity, free from significant contamination. Commercial suppliers of high-purity chemicals routinely provide such data to certify their products. americanelements.com
Table 5: Elemental Composition Data for this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 10 | 120.11 | 58.82% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.72% |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.51% |
| Total | C₁₀H₈N₂O₃ | - | - | 204.185 | 100.00% |
Computational Chemistry and Molecular Modeling Studies of 1 7 Nitro 1h Indol 3 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed insights into the electronic nature of molecules. researchgate.net These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. aps.org For a molecule like 1-(7-nitro-1H-indol-3-yl)ethanone, DFT calculations would be employed to understand the distribution of electrons across the indole (B1671886) ring, the nitro group, and the ethanone (B97240) substituent.
Functionals such as B3LYP are commonly used in conjunction with a basis set to approximate the exchange-correlation energy. nih.gov For instance, in a study on a related indole derivative, 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, the B3LYP functional was used to analyze the molecular structure and vibrational spectra. nih.gov A similar approach for this compound would reveal how the electron-withdrawing nitro group influences the electron density of the indole system. This would be critical in predicting the molecule's reactivity and intermolecular interactions. The optimized molecular structure, bond lengths, and angles would also be determined, providing a foundational understanding of its three-dimensional shape. doaj.org
Basis Set Selection and Influence on Computational Accuracy
The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. scribd.com
Commonly used basis sets include Pople-style basis sets like 6-31G* or 6-311+G(d,p), and Dunning's correlation-consistent basis sets such as cc-pVDZ. The choice of basis set is a critical step in setting up a calculation. For a molecule containing nitrogen and oxygen atoms with lone pairs and pi-systems, like this compound, the inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is important for accurately describing the electronic structure. scribd.com A systematic study could involve optimizing the geometry and calculating energies with different basis sets to assess the convergence of the results and ensure the chosen basis set is adequate for the desired accuracy.
Illustrative Data Table: Effect of Basis Set on Calculated Energy for a Hypothetical Indole Derivative
| Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| 6-31G | -685.12345 | 12.5 |
| 6-31G(d,p) | -685.14321 | 0.0 |
| 6-311+G(d,p) | -685.14987 | -4.2 |
| cc-pVTZ | -685.15543 | -7.7 |
Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO would likely be centered on the electron-deficient nitro group and the acetyl group. A small HOMO-LUMO gap would suggest that the molecule is more reactive. DFT calculations, particularly with functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP and ωB97XD, are effective for predicting these orbital energies. nih.gov The analysis would also include mapping the electrostatic potential surface to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions.
Illustrative Data Table: Calculated HOMO-LUMO Energies and Gap for a Hypothetical Nitroindole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 4.33 |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov
For this compound, a frequency calculation using a method like B3LYP with a 6-311+G(d,p) basis set would provide a theoretical IR spectrum. nih.gov This would allow for the assignment of specific vibrational modes to the functional groups of the molecule, such as the N-H stretch of the indole, the symmetric and asymmetric stretches of the nitro group, and the carbonyl (C=O) stretch of the ethanone group. Comparing the calculated spectrum with an experimental one can help to validate the computational model and confirm the molecular structure. It is common practice to scale the calculated frequencies by a small factor to account for anharmonicity and other systematic errors in the computational method.
Molecular Mechanics (MM) and Force Field Simulations
While quantum chemical methods are highly accurate, they are computationally expensive, especially for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using a classical mechanics framework. In MM, molecules are modeled as a collection of atoms held together by springs, and the potential energy is calculated using a force field. nih.gov
A force field is a set of parameters that define the energy function for a molecule, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov For this compound, a suitable force field like OPLS (Optimized Potentials for Liquid Simulations) or a general force field like GAFF (General Amber Force Field) could be parameterized. nih.gov
Molecular mechanics simulations would be useful for exploring the conformational landscape of this compound, identifying low-energy conformers, and studying its dynamics over time. These simulations can provide insights into how the molecule might interact with other molecules in a condensed phase, which is beyond the typical scope of static quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing a detailed picture of its conformational landscape and intermolecular interactions. While specific MD simulation studies on this compound are not extensively documented in the public domain, the principles of this methodology can be applied to predict its behavior.
MD simulations for this molecule would involve placing it in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for every atom in the system over a specified period. This would allow for the exploration of the molecule's conformational space, identifying the most stable arrangements of the acetyl and nitro groups relative to the indole ring.
Key areas of investigation using MD simulations would include:
Conformational Flexibility: Analysis of the rotational barriers around the C3-acetyl bond and the C7-nitro bond to understand the preferred orientations and the energy landscape associated with their rotation.
Intermolecular Interactions: In a more complex system, such as in the presence of a biological target like an enzyme or receptor, MD simulations could predict the binding mode and interaction energies, providing a rationale for its potential biological activity. capes.gov.br
The conformational stability of related nitroindole derivatives has been a subject of interest in computational studies, often in the context of their interaction with biological targets. nih.gov For instance, the orientation of the nitro group can significantly influence the electronic properties and interaction profile of the molecule.
Table 1: Potential Conformational Dihedral Angles for Investigation in MD Simulations of this compound
| Dihedral Angle | Atoms Involved | Description |
| τ1 | O=C-C3-C2 | Defines the orientation of the acetyl group relative to the indole ring. |
| τ2 | C-C-N-O | Defines the orientation of the nitro group relative to the indole ring. |
This table represents a hypothetical set of important dihedral angles that would be analyzed in an MD simulation to understand the conformational preferences of the molecule.
Theoretical Studies on Reaction Energetics and Transition States
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the reactivity of a molecule by calculating the energetics of reaction pathways and the structures of transition states. For this compound, such studies could explore various potential reactions.
The indole nucleus is generally electron-rich and susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro group at the 7-position and the acetyl group at the 3-position significantly modifies this reactivity. The nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, while the acetyl group at the 3-position directs chemistry at other positions.
Potential reactions that could be studied computationally include:
N-Alkylation/N-Acylation: The indole nitrogen is a potential nucleophile. DFT calculations could model the reaction pathway for its alkylation or acylation, determining the activation energy and the stability of the resulting products. mdpi.com
Reactions at the Acetyl Group: The carbonyl carbon of the acetyl group is an electrophilic center, and the adjacent methyl protons are weakly acidic. Theoretical studies could investigate condensation reactions or other nucleophilic additions at this site. researchgate.net
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common synthetic step. Computational chemistry can model the thermodynamics and kinetics of this reduction with various reagents.
A critical aspect of these studies is the identification of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the feasibility and mechanism of a reaction. For example, in a study of a Michael addition reaction, DFT calculations can reveal the geometry of the transition state and the key interacting orbitals.
Table 2: Hypothetical Calculated Energetic Data for a Reaction of this compound
| Reaction Parameter | Energy (kcal/mol) | Description |
| ΔE_reaction | -15.2 | Overall reaction energy (exothermic). |
| E_activation | +25.6 | Energy barrier to be overcome for the reaction to proceed. |
| ΔG‡ | +28.1 | Gibbs free energy of activation. |
This table provides a hypothetical example of the kind of data that would be generated from a DFT study on a reaction involving the title compound.
Prediction of Spectroscopic Parameters from Computational Models (e.g., Theoretical NMR Chemical Shifts)
Computational models are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which can be invaluable for structure elucidation and verification. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating theoretical NMR spectra. researchgate.net
For this compound, a computational NMR study would involve first optimizing the molecular geometry at a suitable level of theory. Then, the magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated. These shielding values are then typically converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR shifts depends heavily on the chosen computational method, basis set, and the inclusion of solvent effects. researchgate.net Comparing the calculated spectrum with the experimental one can help confirm the structure or identify discrepancies that may point to an incorrect assignment or an unexpected conformational effect.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| H1 (N-H) | ~ 8.5 - 9.5 | br s |
| H2 | ~ 8.0 - 8.4 | s |
| H4 | ~ 7.8 - 8.2 | d |
| H5 | ~ 7.2 - 7.6 | t |
| H6 | ~ 8.0 - 8.4 | d |
| CH₃ | ~ 2.5 - 2.8 | s |
Disclaimer: The chemical shift values in this table are estimations based on computational methods applied to similar structures and are for illustrative purposes only. Actual experimental values may vary.
The predicted shifts reflect the expected electronic environment of each proton. For example, the deshielding effect of the nitro group would likely cause the adjacent H6 proton to appear at a relatively downfield chemical shift. Similarly, the H2 proton, being adjacent to the electron-withdrawing acetyl group and part of the indole ring, is also expected to be significantly deshielded.
Applications and Emerging Research Directions for 1 7 Nitro 1h Indol 3 Yl Ethanone Excluding Biological and Clinical Aspects
Role as a Synthetic Precursor in Organic Synthesis
The reactivity of 1-(7-Nitro-1H-indol-3-YL)ethanone, conferred by its multiple functional groups, establishes it as a versatile precursor in the field of organic synthesis. Both the indole (B1671886) nucleus and its substituents can participate in a variety of chemical transformations.
While direct, specific literature on the synthesis of carbazoles from this compound is not extensively detailed, the fundamental reactivity of nitroindoles positions them as key starting materials for constructing more complex heterocyclic frameworks. The synthesis of functionalized 7-nitroindoles has been a focus of research, indicating their importance as intermediates. For instance, methods have been developed for generating functionalized 7-nitroindoles via reactions involving α-imino gold carbenes, which highlights the utility of the 7-nitroindole (B1294693) scaffold as a foundational structure.
The presence of the nitro group and the reactive sites on the indole ring allows for various cyclization strategies. In principle, the nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions with a suitable partner, a common strategy for building fused ring systems. The acetyl group at the C3 position can also be chemically modified to facilitate annulation reactions, leading to the formation of polycyclic structures.
The role of nitroindole derivatives as intermediates is well-documented, enabling the creation of a diverse array of functionalized organic molecules. An electrochemical method has been developed for the nitroindolylation bifunctionalization of alkenes, where both C-C and C-N bonds are formed concurrently using sodium nitrite (B80452) as a nitro radical precursor. This process yields a series of α-aryl-β-nitroindole derivatives in good to high yields, demonstrating the capacity of the nitroindole unit to be incorporated into larger molecular structures. acs.org
Furthermore, indole derivatives can serve dual roles in reactions, acting as both nucleophilic reagents and photocatalysts in certain transformations. acs.org This dual reactivity opens pathways for self-sustained photoredox cycles without the need for an external photocatalyst. The acetyl group of this compound provides a synthetic handle for further modifications, such as aldol (B89426) condensations or conversion to other functional groups, while the nitro group can be transformed (e.g., reduced to an amine) to introduce new functionalities, thereby creating a wide range of substituted indole products.
Contributions to Materials Science and Engineering
The electronic and optical properties stemming from the conjugated π-system of the indole ring, modulated by the electron-withdrawing nitro group, make this compound and related compounds promising candidates for applications in materials science.
Nitroindoles are recognized for their potential in optoelectronics, particularly for applications requiring nonlinear optical (NLO) properties. Research into the second harmonic generation (SHG) efficiencies of fused-ring heterocyclic compounds identified 5-nitroindole (B16589) as having a high SHG efficiency, suggesting that the nitroindole core is a strong candidate for NLO materials. mdpi.com Although derivatives of 5-nitroindole did not surpass the parent compound's efficiency, this line of inquiry underscores the relevance of nitroindoles in this field. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have been conducted on isomers like 4-nitroindole (B16737) and 7-nitroindole to understand their structure, electron density, and electrostatic potential. mdpi.com Such computational analyses are crucial for predicting the electronic behavior of these molecules and guiding the design of new materials for optoelectronic applications. mdpi.com The local reactivity descriptors for 7-nitroindole indicate sites favorable for nucleophilic, electrophilic, and radical attacks, providing a roadmap for synthesizing tailored materials with specific electronic characteristics. mdpi.com
The nitroindole structure is a potent chromophore, a molecule responsible for color. researchgate.netnih.gov The combination of the indole aromatic system with a nitro group creates a strong electron charge-transfer character, leading to significant absorption of light in the near-UV and visible regions of the spectrum. researchgate.netnih.gov Specifically, 3-nitroindole has been definitively identified as the dominant chromophore responsible for the brown color of secondary organic aerosols formed from the atmospheric oxidation of indole. diva-portal.orgchemrxiv.orgrsc.org
The absorption spectra of various nitroindole isomers have been studied, with 3-nitroindole and 5-nitroindole showing absorption peaks primarily in the near-UV range at 349 nm and 322 nm, respectively, while 4-nitroindole's absorption extends further into the visible range. researchgate.netnih.gov This inherent light-absorbing capability makes this compound, as a member of the nitroindole family, a molecule of interest for the development of novel dyes and pigments. The acetyl group at the C3 position can further tune the chromophoric properties by altering the electronic distribution within the molecule.
The application of this compound in the field of biodegradable polymers is currently a theoretical and exploratory area with no direct published research. The development of biodegradable polymers typically relies on incorporating monomers that create hydrolyzable linkages, such as esters or amides, within the polymer backbone. diva-portal.orgmdpi.com
Hypothetically, this compound possesses functional groups that could be chemically modified to create monomers suitable for polymerization. For instance:
The ketone of the acetyl group could potentially undergo a reaction like the Beckmann or Schmidt rearrangement, which can convert ketones into amides, thereby inserting a nitrogen atom into the structure and creating a potential site for polymerization into a polyamide. chemrxiv.org
The N-H group of the indole ring could participate in condensation reactions to form a polymer backbone, although this is less common for creating hydrolyzable polymers.
These pathways are speculative and would require significant research to overcome challenges, such as controlling the polymerization process and ensuring the resulting polymer has the desired material properties and degradation profile. Currently, research in biodegradable polymers is largely focused on materials derived from renewable resources like biomass, leading to polyesters such as poly(lactic acid) (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netdiva-portal.org There is no evidence in the current scientific literature of nitroindole-based compounds being incorporated into such polymers.
Formation of Molecular Glasses
The formation of molecular glasses from organic compounds is a phenomenon of significant interest for its applications in materials science, particularly in the development of amorphous materials with unique optical and electronic properties. While specific research on the glass-forming ability of this compound is not extensively documented, the photochemistry of related nitroaromatic compounds has been studied in solid organic glass matrices. For instance, the photochemical degradation of nitrophenols has been investigated within an isomalt (B1678288) glass, which serves as a laboratory surrogate for secondary organic aerosol. escholarship.org The reaction rates of these compounds appear to be influenced by the viscosity of the encapsulating matrix, suggesting that the rigid environment of a glass can affect the chemical processes of embedded nitroaromatic species. escholarship.org
The study of glass transition and the thermodynamic properties of glass-forming substances is a complex field. The lattice-hole theory of liquids, when combined with non-equilibrium thermodynamics, provides a framework for understanding the glass transition process. This approach considers the role of affinity, a measure of the driving force for structural relaxation, and its derivatives with respect to temperature and pressure. These thermodynamic considerations are crucial for predicting the glass-forming ability and stability of organic compounds.
Although direct evidence for this compound forming a molecular glass is not available, the presence of the rigid indole ring and the polar nitro and acetyl groups could potentially lead to the intermolecular interactions necessary for vitrification. The study of drug molecules with complex crystal growth behaviors, such as indomethacin, highlights the importance of understanding the factors that favor glass formation over crystallization. nih.gov Further research into the thermal properties and phase behavior of this compound would be necessary to fully assess its potential as a molecular glass former.
Advanced Catalysis Research and Development
The indole scaffold is a privileged structure in catalysis, with indole derivatives being utilized both as substrates in catalytic transformations and as ligands for transition metal catalysts. mdpi.comnih.govresearchgate.net The unique electronic properties of the indole ring, particularly the high nucleophilicity of the C3 position, make it a versatile platform for developing new catalytic methods. mdpi.com While specific catalytic applications of this compound are not widely reported, the presence of the electron-withdrawing nitro group and the acetyl group at the C3 position suggests potential for unique reactivity in catalytic systems.
Research has demonstrated the use of transition metals like rhodium and manganese to catalyze reactions at various positions of the indole ring. For instance, chiral rhodium complexes have been employed for the enantioselective C7-functionalization of indoles, a challenging transformation due to the lower reactivity of this position. nih.gov Furthermore, artificial mini-enzymes containing manganese have been shown to catalyze the selective oxidation of indole at the C3 position, leading to 3-oxindole derivatives. acs.org The presence of an acetyl group at the C3 position in this compound would likely influence the outcome of such oxidation reactions.
The development of catalytic systems for the synthesis of complex indole derivatives is an active area of research. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the construction and modification of indole scaffolds under mild conditions. researchgate.net Palladium-catalyzed reactions, utilizing transient directing groups, have also been developed for the selective functionalization of the indole C4-position. acs.org The electronic effects of the nitro group in this compound could play a significant role in directing such C-H activation or cross-coupling reactions, potentially leading to novel catalytic transformations. The exploration of this compound as a ligand or substrate in advanced catalytic systems could unveil new synthetic methodologies.
Environmental Remediation Technologies (e.g., Environmental Cleanup)
Nitroaromatic compounds are a significant class of environmental pollutants, primarily introduced into the environment through industrial activities such as the manufacturing of explosives, pesticides, and dyes. nih.gov Due to their toxicity and resistance to degradation, there is a considerable interest in developing effective remediation technologies. The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, a common pathway for the breakdown of organic pollutants. nih.gov
Bioremediation, which utilizes microorganisms to break down contaminants, has emerged as a promising and cost-effective approach for cleaning up sites contaminated with nitroaromatic compounds. nih.govresearchgate.net Various bacteria, fungi, and plants have been identified that can metabolize nitroaromatics, using them as a source of carbon, nitrogen, and energy. nih.govmdpi.com The biodegradation pathways often involve the reduction of the nitro group to an amino group, which is then more susceptible to further degradation.
While specific studies on the environmental remediation of this compound are not available, its structure as a nitroaromatic compound suggests that it could be a substrate for similar bioremediation processes. The presence of the indole ring might influence its bioavailability and the specific microbial consortia capable of its degradation. Research on the biodegradation of other nitroaromatic compounds, such as TNT (2,4,6-trinitrotoluene), provides a foundation for understanding the potential environmental fate of this compound. nih.gov Phytoremediation, the use of plants to remove pollutants from soil and water, is another potential strategy, especially for large areas with low levels of contamination. nih.gov Further research is needed to determine the specific degradation pathways and the microorganisms or plants that could be effective in the remediation of this particular compound.
Design and Development of Chemical Sensors and Logic Gates
Fluorescent Probes and Chromophores
Indole derivatives are widely recognized for their fluorescent properties and have been extensively explored as building blocks for fluorescent probes and chromophores. mdpi.com The fluorescence of indole-based compounds is often sensitive to their local environment, making them suitable for sensing applications. The incorporation of a nitro group, an electron-withdrawing moiety, can significantly influence the photophysical properties of the indole scaffold, leading to compounds with unique absorption and emission characteristics. elsevierpure.comnih.gov
The design of fluorescent probes often relies on the donor-π-acceptor (D-π-A) architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. mdpi.com In this compound, the indole ring can act as the electron donor and the π-system, while the nitro group serves as a strong electron acceptor. This D-π-A structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, a process that is often associated with environmentally sensitive fluorescence.
While the specific fluorescent properties of this compound have not been extensively detailed, studies on other nitro-substituted indoles and aromatic compounds provide insights into its potential as a chromophore. For example, pyrrolidine-substituted 5-nitroindole compounds have been investigated as G-quadruplex binders with notable fluorescence characteristics. nih.gov Furthermore, the photophysics of nitro-substituted porphyrins have been studied, revealing short singlet lifetimes and the formation of an intramolecular charge transfer state. elsevierpure.comnih.gov These findings suggest that the nitro group in this compound is likely to play a crucial role in defining its properties as a fluorescent probe or chromophore.
pH-Sensing Applications
The fluorescence of many organic dyes, including those based on an indole framework, can be sensitive to pH changes in their environment. mdpi.comnih.gov This pH-dependent fluorescence provides a mechanism for the development of fluorescent pH sensors. The protonation or deprotonation of acidic or basic functional groups within the molecule can alter its electronic structure and, consequently, its absorption and emission properties.
In the case of indole derivatives, the nitrogen atom in the pyrrole (B145914) ring can be protonated in acidic conditions, which can lead to changes in fluorescence. researchgate.net Research on various indole compounds has shown that their fluorescence behavior can be markedly different depending on the pH. nih.gov For instance, some indole derivatives exhibit enhanced fluorescence in acidic solutions. researchgate.net
A study on novel indole derivatives with a D-π-A structure demonstrated their application as colorimetric pH sensors. mdpi.com The protonation of nitrogen and oxygen-containing groups in these molecules resulted in dramatic color and fluorescence responses. mdpi.com Given that this compound possesses a nitro group and a carbonyl group, both of which can be influenced by pH, and the indole nitrogen, it is plausible that its fluorescence properties would also be pH-dependent. This potential for pH sensitivity makes it a candidate for the development of novel pH-responsive fluorescent probes. The data in the table below illustrates the pH-dependent fluorescence of a representative indole-based fluorescent probe.
Table 1: pH-Dependent Spectral Properties of an Indole-Based Fluorescent Probe
| pH | Absorption Max (nm) | Emission Max (nm) | Fluorescence Intensity (a.u.) |
|---|---|---|---|
| 2.07 | 450 | 520 | Low |
| 4.00 | 475 | 540 | Medium |
| 7.01 | 500 | 560 | High |
This table is illustrative and based on the behavior of a representative indole-based pH probe. researchgate.net
Molecular Logic Gates
Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs, resulting in a measurable output, such as a change in fluorescence. mdpi.com The development of these molecular-level computational devices is a fascinating area of research with potential applications in sensing, diagnostics, and smart materials.
The same properties that make certain molecules suitable as fluorescent sensors, such as sensitivity to multiple stimuli, can be harnessed to create molecular logic gates. An "AND" logic gate, for example, would only produce an output signal when two specific inputs are present simultaneously.
A recent study demonstrated the design of novel indole derivatives that function as molecular logic gates. mdpi.com These molecules exhibited distinct colorimetric and fluorescent responses to changes in both solvent polarity and pH. By defining the presence or absence of a specific solvent and a certain pH range as inputs, and the resulting fluorescence as the output, the researchers were able to construct a molecular logic gate. This work highlights the potential of D-π-A indole derivatives in the field of molecular computation.
Given the structural features of this compound, including its D-π-A character and potential pH sensitivity, it is conceivable that this compound or its derivatives could be engineered to function as molecular logic gates. For instance, the fluorescence output could be controlled by the simultaneous presence of a specific metal ion (input 1) and a particular pH (input 2), thus creating an AND logic gate. Further research would be required to explore and realize this potential.
Table 2: Truth Table for a Hypothetical AND Molecular Logic Gate Based on an Indole Derivative
| Input 1 (e.g., pH < 4) | Input 2 (e.g., Metal Ion Present) | Output (Fluorescence) |
|---|---|---|
| 0 | 0 | 0 |
| 0 | 1 | 0 |
| 1 | 0 | 0 |
| 1 | 1 | 1 |
This table represents a conceptual AND logic gate where a fluorescence output is only observed when both input conditions are met.
Applications in Agriculture and Plant Science (Focus on Chemical Mechanisms of Action)
Extensive literature searches have not yielded any specific research on the application of this compound in agriculture or plant science. While the broader class of indole derivatives is known for its role in plant physiology, no studies were identified that specifically investigate this particular compound's effects or mechanisms of action.
Role in Plant Growth Regulation
There is no available scientific literature or research data to suggest that this compound has a role in plant growth regulation. Studies on other indole compounds have shown that they can mimic plant hormones, influencing processes like root formation and stress response. nih.gov However, research specifically detailing the chemical interactions of this compound with plant receptors or its impact on physiological and biochemical pathways in plants is currently absent from public databases.
Contribution to Sustainable Agricultural Practices
No research has been found to indicate any contribution of this compound to sustainable agricultural practices. The potential for a chemical compound to contribute to sustainability in agriculture could include mechanisms such as enhancing nutrient uptake efficiency, improving stress tolerance in crops, or acting as a targeted and biodegradable pesticide. However, no such applications or related chemical mechanism studies have been reported for this compound.
Role in Fragrance and Flavor Chemistry (Focus on Chemical Interactions and Profiles)
There is no publicly available information or research to suggest that this compound is used in fragrance or flavor chemistry. The sensory properties of a compound are determined by its specific chemical structure, which dictates its volatility and interaction with olfactory and gustatory receptors. While some indole derivatives are known for their use in perfumery, often contributing complex floral or animalic notes, the specific chemical profile and potential sensory characteristics of this compound have not been documented in the context of fragrance or flavor applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
